molecular formula C19H17ClN2O2 B12635729 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline CAS No. 922189-30-8

4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline

Cat. No.: B12635729
CAS No.: 922189-30-8
M. Wt: 340.8 g/mol
InChI Key: WJTRRZIBDLYUIZ-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. The general steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones under specific conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dechlorinated quinazoline derivatives.

    Substitution: Amino or thio-substituted quinazoline derivatives.

Scientific Research Applications

4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the styryl group enhances its potential as a pharmacologically active compound, making it a valuable target for drug discovery and development.

Properties

CAS No.

922189-30-8

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

4-chloro-6,7-dimethoxy-2-[2-(3-methylphenyl)ethenyl]quinazoline

InChI

InChI=1S/C19H17ClN2O2/c1-12-5-4-6-13(9-12)7-8-18-21-15-11-17(24-3)16(23-2)10-14(15)19(20)22-18/h4-11H,1-3H3

InChI Key

WJTRRZIBDLYUIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=CC2=NC3=CC(=C(C=C3C(=N2)Cl)OC)OC

Origin of Product

United States

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